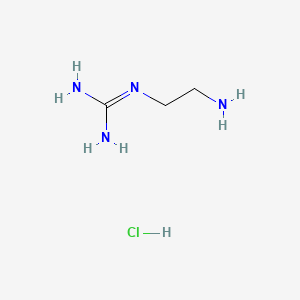

2-Aminoethylguanidine hydrochloride

Description

2-Aminoethylguanidine hydrochloride (CAS: 3096-57-9, EC: 221-445-9) is a guanidine derivative featuring an ethylamine group bonded to a guanidine moiety, with a hydrochloride salt. Its molecular formula is C₃H₁₀N₄·HCl (calculated based on structural analogs and registry data) . Guanidine-based compounds are widely utilized in biochemistry and pharmacology due to their ability to denature proteins, stabilize intermediates, or act as enzyme inhibitors.

Properties

IUPAC Name |

2-(2-aminoethyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N4.ClH/c4-1-2-7-3(5)6;/h1-2,4H2,(H4,5,6,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZVRYIICBLLOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94291-67-5, 68027-22-5 | |

| Details | Compound: Guanidine, N-(2-aminoethyl)-, hydrochloride (1:2) | |

| Record name | Guanidine, N-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94291-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Guanidine, N-(2-aminoethyl)-, hydrochloride (1:2) | |

| Record name | Guanidine, N-(2-aminoethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68027-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00241395 | |

| Record name | 2-Aminoethylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94291-67-5 | |

| Record name | 2-Aminoethylguanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094291675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethylguanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoethylguanidine hydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine to form the desired guanidine compound . The reaction conditions often involve coupling reagents or metal-catalyzed guanidylation processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of S-methylisothiourea as a guanidylating agent, which has shown to be highly efficient .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethylguanidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Molecular Biology and Biochemistry

AEG serves as a chaotropic agent, which disrupts the structure of proteins and nucleic acids. This property makes it valuable in several applications:

- Protein Denaturation : AEG is used to denature proteins for studies involving protein folding and stability. It facilitates the extraction of proteins from cells by solubilizing insoluble proteins .

- RNA Extraction : Due to its ability to inactivate RNases, AEG is commonly employed in protocols for RNA extraction from tissues or cultured cells. This is crucial for molecular biology studies requiring RNA analysis .

Pharmaceutical Research

AEG has been investigated for its potential therapeutic applications:

- Neuroprotective Effects : Research indicates that AEG may have neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to influence nitric oxide production, which is relevant in the context of neuronal health .

- Antidiabetic Properties : Some studies suggest that AEG can improve insulin sensitivity and glucose metabolism, making it a candidate for diabetes treatment research .

Neurodegenerative Diseases

A study published in PubMed examined the effects of AEG on degenerative nervous diseases. The findings indicated that AEG administration led to improved outcomes in animal models, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Diabetes Research

In diabetic rat models, AEG was found to significantly lower blood glucose levels and improve metabolic parameters. These findings suggest that AEG could be developed into a novel treatment for managing diabetes .

Data Table: Applications of 2-Aminoethylguanidine Hydrochloride

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Molecular Biology | Protein denaturation, RNA extraction | Effective chaotropic agent; inactivates RNases |

| Pharmaceutical Research | Neuroprotection, antidiabetic effects | Improved outcomes in neurodegenerative models |

| Synthesis | Building block for organic compounds | Used in the synthesis of various guanidine derivatives |

Mechanism of Action

The mechanism of action of 2-aminoethylguanidine hydrochloride involves its ability to form hydrogen bonds and its high basicity. At physiological pH, it exists primarily as the guanidinium cation, which can interact with various biological molecules. This interaction can inhibit the formation of AGEs, thereby reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Guanidine Hydrochloride (CH₅N₃·HCl)

2-Aminoethanethiol Hydrochloride (Cysteamine Hydrochloride, C₂H₇NS·HCl)

- Structure : Contains a thiol (-SH) group instead of guanidine, with an ethylamine backbone.

- Applications: Used as a radioprotective agent, in cystinosis treatment, and as a reducing agent in biochemical assays .

- Key Differences : The thiol group confers distinct redox properties, making it unsuitable for applications requiring guanidine’s strong hydrogen-bonding capacity.

Memantine Hydrochloride (C₁₂H₂₁N·HCl)

Chlorphenoxamine Hydrochloride (C₁₈H₂₂ClNO·HCl)

- Structure : A diphenhydramine analog with a tertiary amine and chlorine substitution.

- Applications : Antihistamine and antiparkinsonian agent .

- Key Differences: The aromatic and tertiary amine structure diverges significantly from 2-aminoethylguanidine’s linear guanidine-ethylamine system.

Physicochemical and Functional Comparison

Key Observations :

Functional Group Impact: The guanidine group in 2-aminoethylguanidine hydrochloride enables strong hydrogen bonding and ionic interactions, differentiating it from thiols (e.g., cysteamine) or bulky amines (e.g., memantine).

Structural Complexity: Compared to simpler guanidine salts, the ethylamine side chain in 2-aminoethylguanidine may enhance solubility or enable conjugation in drug design.

Safety and Handling: While guanidine hydrochloride requires careful handling due to its denaturing properties , 2-aminoethylguanidine’s safety profile remains less documented, necessitating further study.

Research Findings and Gaps

- Guanidine Derivatives: Studies on guanidine hydrochloride highlight its efficacy in protein unfolding at concentrations ≥6 M , suggesting 2-aminoethylguanidine could be explored for similar or synergistic effects.

- Pharmacological Potential: Unlike memantine or chlorphenoxamine, 2-aminoethylguanidine lacks clinical data, but its structure aligns with enzyme inhibitors targeting arginine-dependent pathways (e.g., nitric oxide synthase) .

- Analytical Challenges: Methods for quantifying related compounds (e.g., benzylamine hydrochloride via HPLC ) could be adapted for 2-aminoethylguanidine, though its polar nature may require specialized columns.

Biological Activity

2-Aminoethylguanidine hydrochloride, also known as N-(2-aminoethyl)guanidine hydrochloride, is an organic compound characterized by its guanidine structure. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects in various diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Structure and Properties

The molecular formula of this compound is . Its structure features a central guanidine group attached to an ethylamine side chain, which enhances its solubility and reactivity. This unique configuration facilitates interactions with various biological targets.

Mechanisms of Biological Activity

1. Antimicrobial Activity

2-Aminoethylguanidine exhibits significant antimicrobial properties. Research indicates that it disrupts phospholipid membranes, leading to cell lysis and death. The minimum inhibitory concentration (MIC) values for various bacterial strains range from 1 to 8 µg/mL, demonstrating its potency against both Gram-positive and Gram-negative bacteria .

2. Inhibition of Advanced Glycation End-products (AGEs)

This compound has been studied for its ability to inhibit the formation of AGEs, which are implicated in diabetes and aging-related diseases. By preventing the accumulation of AGEs, 2-aminoethylguanidine may contribute to improved metabolic health and reduced complications associated with diabetes.

3. Nitric Oxide Synthase Modulation

Research has shown that 2-aminoethylguanidine can influence nitric oxide synthase activity. This modulation is crucial for cardiovascular health, as nitric oxide plays a significant role in vascular function and blood pressure regulation.

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial activity of various guanidine derivatives, including 2-aminoethylguanidine. The results indicated that this compound exhibited strong bactericidal activity with MBC (minimum bactericidal concentration) values equivalent to its MIC values across multiple bacterial strains. The compound demonstrated rapid bactericidal action, reducing viable microbial load by over three logarithmic units within one hour of exposure .

Case Study 2: Anti-inflammatory Effects

Another research effort evaluated the anti-inflammatory properties of 2-aminoethylguanidine in a murine model of inflammation. The compound significantly reduced inflammatory markers and improved clinical scores in treated animals compared to controls. These findings suggest potential applications in treating inflammatory diseases .

Research Findings

Q & A

Q. What are the standard synthetic routes for 2-Aminoethylguanidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For analogous compounds (e.g., N-(2-Aminoethyl)-2-chloroacetamide hydrochloride), reacting chloroacetyl chloride with ethylenediamine in polar solvents (e.g., ethanol) under reflux is common. Key parameters include temperature control (e.g., 40–60°C), solvent choice, and stoichiometric ratios. For example, prolonged reflux in ethanol improves imine intermediate formation, while acidic conditions (HCl) facilitate hydrochloride salt precipitation . Yields vary with purity of starting materials and reaction time optimization.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves (tested via ANSELL Chemical Resistance Guide), lab coats, and safety goggles. Avoid latex gloves due to permeability risks .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates.

- First Aid : For skin contact, rinse immediately with water for 15+ minutes; for eye exposure, use emergency eyewash stations .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Label with hazard warnings (e.g., skin/eye irritation) per GHS standards .

Q. How should researchers characterize this compound post-synthesis?

- Methodological Answer :

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and C18 columns. Compare retention times against commercial standards.

- Structural Confirmation : Employ -NMR (DO solvent, δ 2.8–3.5 ppm for ethylenic protons) and FT-IR (N–H stretch ~3300 cm, C=O ~1650 cm).

- Crystallography : Single-crystal X-ray diffraction (as in Cd(II) complexes with aminoguanidine derivatives) resolves bond angles and molecular packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

- Methodological Answer :

- Temperature Gradients : Lower temperatures (-20°C) reduce side reactions (e.g., over-alkylation), while higher temps (40°C) accelerate kinetics. Balance via stepwise heating .

- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity but may require post-reaction dialysis. Ethanol-water mixtures offer a compromise between solubility and ease of isolation .

- Catalysts : Add triethylamine to scavenge HCl, shifting equilibrium toward product formation. Monitor pH to avoid decomposition .

Q. What advanced analytical techniques resolve contradictions in spectral data during structural analysis?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguous molecular ion peaks (e.g., distinguishing M from adducts) with sub-ppm mass accuracy.

- 2D-NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., ethylenic vs. guanidinium protons) through correlation spectroscopy .

- X-ray Photoelectron Spectroscopy (XPS) : Confirm oxidation states of nitrogen atoms in the guanidine moiety, critical for distinguishing tautomeric forms .

Q. How do researchers address discrepancies in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific toxicity thresholds.

- Metabolic Stability Tests : Use liver microsomes to assess if observed activity variations stem from differential metabolic degradation .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., NMDA receptors), cross-validating with experimental IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.